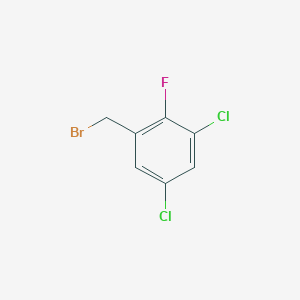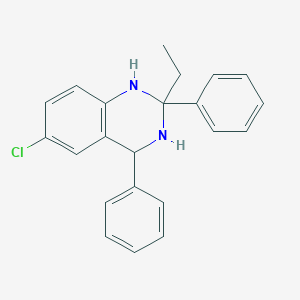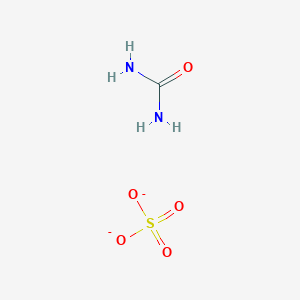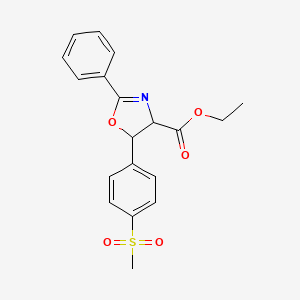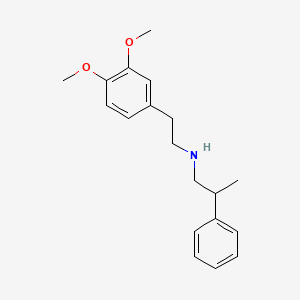
(R)-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenethylamine backbone with methoxy groups at the 3 and 4 positions on the phenyl ring, and a phenylpropan-1-amine moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 3,4-Dimethoxyphenethyl bromide: This can be achieved by reacting 3,4-dimethoxyphenethyl alcohol with hydrobromic acid.
Formation of the intermediate: The bromide is then reacted with phenylpropan-1-amine under basic conditions to form the desired amine.
Resolution of enantiomers: The racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
科学的研究の応用
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and psychiatry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of ®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-1-(p-Hydroxyphenyl)-2-(3,4-dimethoxyphenethyl)aminoethanol: Known for its positive inotropic effects on the heart.
3,4-Dimethoxyphenethyl bromide: A precursor in the synthesis of various phenethylamine derivatives.
Uniqueness
®-N-(3,4-Dimethoxyphenethyl)-2-phenylpropan-1-amine is unique due to its specific stereochemistry and the presence of both methoxy and phenylpropan-1-amine groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for research and industrial applications.
特性
分子式 |
C19H25NO2 |
|---|---|
分子量 |
299.4 g/mol |
IUPAC名 |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylpropan-1-amine |
InChI |
InChI=1S/C19H25NO2/c1-15(17-7-5-4-6-8-17)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3/h4-10,13,15,20H,11-12,14H2,1-3H3 |
InChIキー |
QBPDTUOJPLQZSD-UHFFFAOYSA-N |
正規SMILES |
CC(CNCCC1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


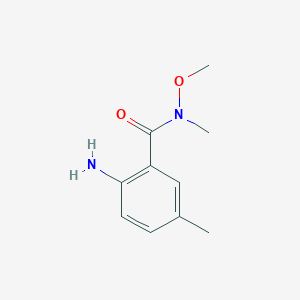
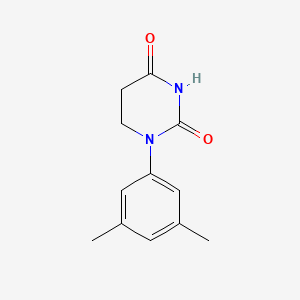
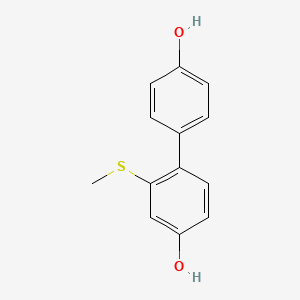


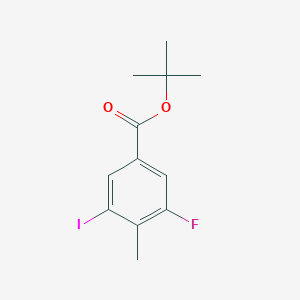
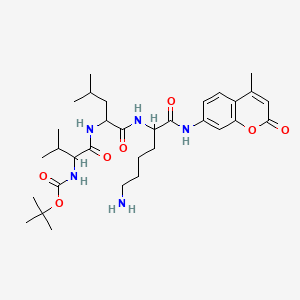
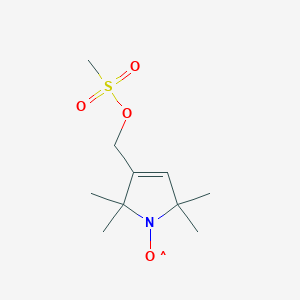
![tert-butyl N-[[2-(methylamino)phenyl]methyl]-N-propan-2-ylcarbamate](/img/structure/B13889972.png)
![[(2R,3R,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-YL]methyl pivalate](/img/structure/B13889974.png)
